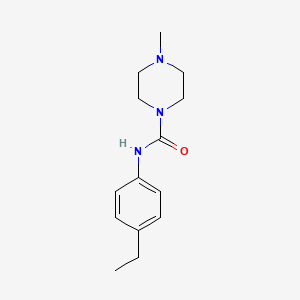

![molecular formula C22H29N3O B5500747 2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)

2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The chemical compound "2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide" is related to a class of compounds that have been explored for their potential in various therapeutic areas due to their unique structural properties. Such compounds often exhibit interesting pharmacological profiles which prompt detailed synthetic, structural, and property analyses to understand their mechanism of action, optimize their properties, and evaluate their potential applications.

Synthesis Analysis

Synthetic strategies for compounds akin to "2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide" typically involve multi-step processes that aim to introduce the piperazine and acetamide functionalities in a controlled manner. For example, Shibuya et al. (2018) discussed the synthesis of a related compound with enhanced aqueous solubility and oral absorption by incorporating a piperazine unit, indicating the importance of thoughtful structural modifications in the synthesis of such compounds (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by a combination of aromatic and heterocyclic moieties, such as benzimidazole or pyridine, linked through piperazine and acetamide groups. These structural features are crucial for their biological activity and are often the focus of molecular docking studies to predict interactions with biological targets, as seen in the work by Boddu et al. (2018), who explored structure-activity relationships through docking studies (Boddu et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds typically revolves around the functional groups present. For instance, the piperazine and acetamide groups might undergo nucleophilic substitution reactions or participate in the formation of hydrogen bonds, impacting the compound's pharmacokinetic properties and its interaction with biological targets. The synthetic versatility of these compounds allows for the exploration of various derivatives with modified biological activities.

Physical Properties Analysis

Physical properties like solubility, melting point, and stability are crucial for the practical application of any chemical compound. The introduction of a piperazine unit, as discussed by Shibuya et al. (2018), not only improved the aqueous solubility but also significantly enhanced oral absorption, highlighting the impact of structural modifications on the physical properties of such compounds.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity, and the potential for intermolecular interactions, are influenced by the compound's functional groups. These properties are essential for understanding the compound's behavior in biological systems, including its bioavailability, distribution, metabolism, and excretion (ADME) profiles.

For further reading and detailed insights into the synthesis, molecular structure, and properties of compounds similar to "2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide," the following references are recommended:

Aplicaciones Científicas De Investigación

Discovery and Clinical Applications

Clinical Candidate Discovery : K-604, a compound structurally similar to the requested molecule, has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. This discovery underscores the potential of such compounds in treating diseases associated with ACAT-1 overexpression, highlighting their clinical significance in addressing cardiovascular diseases and cholesterol management (K. Shibuya et al., 2018).

Antihistaminic Activity

H1-antihistaminic Agents : Compounds related to the requested molecule, specifically 2-(4-substituted-1-piperazinyl)benzimidazoles, demonstrate potent antihistaminic activity. Their structure-activity relationship analysis indicates the importance of specific functional groups for enhanced activity, offering insights into designing effective antihistaminic agents for clinical evaluation (R. Iemura et al., 1986).

Bioactive Marine Metabolites

Marine Actinobacterium Metabolites : The study of metabolites from marine actinobacterium Streptomyces sp. KMM 7210, including compounds with benzylpiperazine and acetamide components, illustrates the potential of natural sources in yielding bioactive compounds. These metabolites exhibit cytotoxic activities, emphasizing the importance of marine biodiversity in drug discovery and development (M. P. Sobolevskaya et al., 2007).

Propiedades

IUPAC Name |

2-(4-ethylphenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O/c1-3-18-4-6-19(7-5-18)16-22(26)23-17-20-8-10-21(11-9-20)25-14-12-24(2)13-15-25/h4-11H,3,12-17H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSLVMRNNPJTQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylphenyl)-N-{[4-(4-methylpiperazin-1-YL)phenyl]methyl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

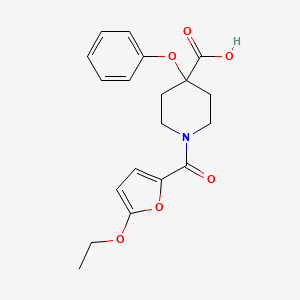

![(3aS*,6aS*)-5-[(3,5-dimethylisoxazol-4-yl)acetyl]-1-oxo-2-propylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5500667.png)

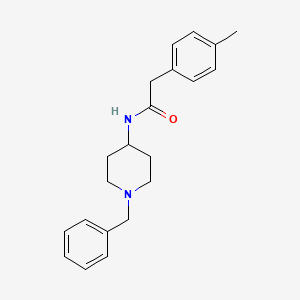

![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5500669.png)

![N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B5500671.png)

![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5500673.png)

![rel-(3S,4S)-4-(dimethylamino)-1-[2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5500680.png)

![8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5500698.png)

![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5500711.png)

![2-(ethoxymethyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5500714.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B5500735.png)

![3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)

![3-{2-[(2,2-difluoroethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5500775.png)